Aldosterone-d4
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Overview
Description
Aldosterone-d4 is a deuterium-labeled version of aldosterone, a primary mineralocorticoid hormone. Aldosterone is synthesized and secreted by the adrenal cortex in response to activation of the renin-angiotensin system or high dietary potassium. It plays a crucial role in regulating electrolyte and water balance by increasing sodium reabsorption and potassium excretion in the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldosterone-d4 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the aldosterone molecule. This process involves the selective replacement of hydrogen atoms with deuterium atoms. The synthesis typically starts with aldosterone, which undergoes deuterium exchange reactions under specific conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of deuterated solvents. The final product is purified using techniques such as liquid chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Aldosterone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives of this compound. These products are valuable for various research applications, particularly in studying metabolic pathways and drug interactions .
Scientific Research Applications
Aldosterone-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Mechanism of Action
Aldosterone-d4 exerts its effects by binding to mineralocorticoid receptors in the cytoplasm of renal tubular cells. This binding increases the permeability of the apical membrane to sodium and potassium ions and activates the Na+/K+ pumps on the basolateral membrane. The result is increased reabsorption of sodium and water into the bloodstream and excretion of potassium into the urine . Additionally, this compound may influence the central nervous system by promoting the release of vasopressin, which helps conserve water .
Comparison with Similar Compounds
Aldosterone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:
Aldosterone: The non-deuterated form, which has similar biological functions but lacks the isotopic labeling.
Corticosterone: Another mineralocorticoid with similar functions but lower mineralocorticoid activity compared to aldosterone.
Deoxycorticosterone: A precursor in the biosynthesis of aldosterone with distinct physiological roles.
This compound’s uniqueness lies in its application as a stable isotope-labeled compound, making it invaluable for research and analytical purposes.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i9D2,17D,19D |
InChI Key |
PQSUYGKTWSAVDQ-NREATFFYSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@H]([C@]4(C([C@]2([2H])O)([2H])[2H])C=O)C(=O)CO |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origin of Product |
United States |
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